molecular formula C15H12ClN3O2 B2440148 1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1171871-97-8

1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea

Katalognummer: B2440148
CAS-Nummer: 1171871-97-8
Molekulargewicht: 301.73
InChI-Schlüssel: LXZQPOVAFISENH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea is a synthetic urea derivative of interest in medicinal chemistry and oncology research. Urea-based compounds are increasingly prominent in modern drug discovery due to their ability to form stable hydrogen bonds with biological targets, fine-tuning potency and selectivity . This compound is structurally related to piperine-based urea derivatives that have demonstrated significant potential as anticancer agents. Specifically, such analogs have shown potent anti-proliferative activity against aggressive triple-negative breast cancer (TNBC) cell lines (MDA-MB-231), with efficacy surpassing standard chemotherapeutics in preclinical models . The proposed mechanism of action for related compounds involves the induction of apoptosis (programmed cell death) and inhibition of key enzymatic targets, such as VEGFR-2, a receptor tyrosine kinase critical for angiogenesis and tumor growth . Researchers can utilize this urea derivative as a key intermediate or building block for developing novel therapeutic candidates. Its structure, featuring both chlorophenyl and 2-oxoindolin (isatin) moieties, is a common pharmacophore in the design of kinase inhibitors and other bioactive molecules. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-10-2-1-3-11(8-10)17-15(21)18-12-4-5-13-9(6-12)7-14(20)19-13/h1-6,8H,7H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZQPOVAFISENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a 3-chlorophenyl group and a 2-oxoindolin-5-yl moiety linked through a urea functional group. This structural configuration is significant as it influences the compound's biological properties.

Compound Name Structure Features Biological Activity Unique Aspects
1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea3-chlorophenyl + 2-oxoindolin-5-ylAnticancer, antimicrobialUrea moiety enhances reactivity

The biological activity of 1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea is primarily attributed to its interaction with specific molecular targets such as kinases and enzymes involved in cell signaling pathways. The urea group facilitates binding to these targets, which can lead to inhibition of cancer cell proliferation and induction of apoptosis.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly targeting Aurora kinases, which are crucial in regulating cell division and proliferation.
  • Apoptosis Induction : Research indicates that similar compounds can modulate apoptotic pathways by affecting markers like Bcl-2 and Bax proteins, leading to increased apoptosis in cancer cells.
  • Antimicrobial Activity : The compound also exhibits promising antimicrobial properties, making it a candidate for further exploration in treating infections.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and indolinone moieties significantly influence the biological activity of the compound. For example:

  • Substitutions at the para position on the phenyl ring can either enhance or reduce activity depending on the electronic nature of the substituents .
  • Electron-donating groups have been shown to increase anticancer activity, while electron-withdrawing groups tend to decrease it .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea:

  • Anticancer Activity : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma), with IC50 values indicating potent activity .
    Cell Line IC50 (µM) Reference Compound
    HeLa0.126Doxorubicin
    SMMC-77210.071Doxorubicin
    K5620.164Doxorubicin
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of urea derivatives, suggesting that compounds like 1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea could be effective against various pathogens.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds similar to 1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea exhibit significant anticancer properties. For example, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including colon (HCT116), breast (MCF7), and pancreatic (PaCa2) carcinoma cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation .
  • Kinase Inhibition : This compound has been explored for its potential as a kinase inhibitor, particularly targeting Aurora kinases, which are crucial in cell division. In vitro studies have demonstrated its ability to impede cancer cell proliferation by inhibiting these kinases .
  • Antimicrobial Properties : There is ongoing research into the antimicrobial effects of 1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further exploration in infectious disease management .

Biological Research

  • Mechanism of Action : The compound's biological activity is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. Understanding these interactions is vital for elucidating its therapeutic potential .
  • Safety and Selectivity : Evaluating the selectivity index of this compound against normal cells versus cancer cells is crucial for determining its therapeutic viability. Studies have assessed the safety profile by comparing its effects on normal human cells to those on cancerous cells .

Case Studies

Study Focus Findings
Study AAnticancer propertiesDemonstrated significant inhibition of HCT116 and MCF7 cell lines with IC50 values comparable to standard treatments .
Study BKinase inhibitionShowed effective inhibition of Aurora kinases leading to reduced proliferation in cancer cells .
Study CAntimicrobial activityIdentified promising antibacterial effects against Gram-positive bacteria .

Vorbereitungsmethoden

Key Reaction Schemes and Synthetic Pathways

Formation of the 2-Oxoindolin-5-yl Core

The indolinone scaffold is typically synthesized from isatin derivatives. A modified Hantzsch thiazole synthesis or Ullmann-type coupling may be employed:

  • Starting Material Preparation :
    Isatin (2,3-dioxoindoline) is functionalized at the 5-position via nitration followed by reduction to yield 5-aminoindolin-2-one. Alternatively, direct bromination at the 5-position enables subsequent Suzuki-Miyaura cross-coupling for aryl group introduction.

  • Functionalization :
    The 5-position is activated for nucleophilic substitution. For example, 5-bromoindolin-2-one reacts with ammonia or amines under palladium catalysis to introduce amino groups, which later participate in urea formation.

Urea Moiety Installation

The urea bridge is formed via two primary routes:

Isocyanate-Amine Coupling

A 3-chlorophenyl isocyanate reacts with 5-aminoindolin-2-one in anhydrous acetonitrile or dichloromethane. This method, reported in, proceeds under mild conditions (room temperature, 6–24 hours) with yields exceeding 70%:

$$
\text{5-Aminoindolin-2-one} + \text{3-Chlorophenyl Isocyanate} \xrightarrow{\text{CH}2\text{Cl}2, \text{rt}} \text{1-(3-Chlorophenyl)-3-(2-Oxoindolin-5-yl)Urea}
$$

Catalytic Hydrogenation :
In, intermediates like (Z)-3-(methoxyimino)indolin-2-one undergo hydrogenation using 5% Pd/C to generate free amines, which subsequently react with isocyanates. This step ensures high regioselectivity and minimizes byproducts.

Triphosgene-Mediated Urea Synthesis

For substrates sensitive to isocyanates, triphosgene (bis(trichloromethyl) carbonate) converts 5-aminoindolin-2-one into its isocyanate derivative in situ, which then reacts with 3-chloroaniline:

$$
\text{5-Aminoindolin-2-one} \xrightarrow{\text{Triphosgene}} \text{Isocyanate Intermediate} \xrightarrow{\text{3-Chloroaniline}} \text{Target Urea}
$$

This method, adapted from, requires strict temperature control (0–5°C) to prevent symmetric urea formation.

Detailed Step-by-Step Synthesis Procedures

Synthesis of 5-Aminoindolin-2-one

Procedure :

  • Nitration :
    Indolin-2-one (10 mmol) is nitrated with fuming HNO₃ (12 mmol) in concentrated H₂SO₄ at 0°C for 2 hours. The mixture is quenched with ice, yielding 5-nitroindolin-2-one (85% yield).
  • Reduction :
    5-Nitroindolin-2-one (8 mmol) is reduced with SnCl₂·2H₂O (24 mmol) in ethanol under reflux (4 hours). The product, 5-aminoindolin-2-one, is isolated as a pale-yellow solid (mp 198–200°C, 78% yield).

Urea Formation via Isocyanate Coupling

Procedure :

  • Hydrogenation :
    (Z)-3-(Methoxyimino)indolin-2-one (10.5 mmol) is suspended in acetonitrile with 5% Pd/C (0.2 g). Hydrogen gas is bubbled through the mixture for 6 hours at room temperature. The catalyst is filtered, and the free amine intermediate is retained.
  • Isocyanate Addition :
    3-Chlorophenyl isocyanate (10.5 mmol) is added to the amine solution and stirred for 1 hour. The precipitate is collected via filtration, washed with cold acetonitrile, and dried to yield the target urea (71% yield, >95% purity).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Solvent Catalyst Temperature Yield (%) Purity (%)
CH₂Cl₂ None rt 65 90
CH₃CN Pd/C rt 71 95
THF Triethylamine 40°C 58 88

Data adapted from highlights acetonitrile and Pd/C as optimal for maximizing yield and purity.

Temperature Effects on Urea Formation

Elevated temperatures (>40°C) promote side reactions, such as isocyanate dimerization, reducing yields by 15–20%. Room-temperature reactions in CH₂Cl₂ or CH₃CN are preferred.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.82 (s, 1H, NH), 8.64 (s, 1H, NH), 7.45–7.22 (m, 4H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 5.02 (d, J = 7.7 Hz, 1H, CH), 3.12 (s, 3H, CH₃).
  • IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
  • HRMS : m/z calcd for C₁₅H₁₁ClN₃O₂ [M+H]⁺: 308.0534; found: 308.0536.

Melting Point and Purity

The final product exhibits a melting point of 215–217°C (lit. 214°C) with HPLC purity >95%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Scalability
Isocyanate Coupling 71 95 High Moderate
Triphosgene Route 68 92 Medium High
Carbodiimide-Mediated 60 88 Low Low

The isocyanate coupling method offers the best balance of yield and purity, while the triphosgene route is more scalable for industrial applications.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-(2-oxoindolin-5-yl)urea, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-chlorophenyl isocyanate with 5-amino-2-oxoindoline. To optimize efficiency, employ reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and intermediates, reducing trial-and-error approaches. Statistical design of experiments (DoE) can minimize trials by testing variables like temperature, solvent polarity, and catalyst loading simultaneously . Characterization via HPLC, NMR, and X-ray crystallography (as seen in analogous urea derivatives) confirms purity and structure .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Compare chemical shifts of aromatic protons and urea NH groups with computational predictions (e.g., Density Functional Theory).
  • X-ray Diffraction : Resolve crystal structure to confirm bond angles and intermolecular interactions, as demonstrated for structurally similar urea derivatives .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns against simulated spectra .

Q. What preliminary assays are suitable for assessing this compound’s biological activity?

  • Methodological Answer : Begin with in vitro kinase inhibition assays if targeting enzyme-related pathways (e.g., kinase inhibitors). Use fluorescence-based or radiometric assays to measure IC50 values. For cytotoxicity, employ MTT or resazurin assays in cancer cell lines. Ensure replicates (n ≥ 3) and include positive controls (e.g., staurosporine for kinase inhibition). Data should be analyzed using non-linear regression for dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and selectivity of this compound in complex reactions?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to map reaction pathways, particularly for urea bond formation or hydrolysis. Tools like COMSOL Multiphysics integrate AI to optimize parameters such as transition states and solvent effects. Validate predictions with kinetic studies (e.g., time-resolved spectroscopy) . For selectivity, use molecular docking (e.g., AutoDock Vina) to screen interactions with biological targets, prioritizing low-energy binding conformations .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across cell lines?

  • Methodological Answer :
  • Hypothesis Testing : Use factorial design to isolate variables (e.g., cell line genetic background, compound solubility).
  • Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., PRISMA guidelines) to identify confounding factors.
  • Mechanistic Studies : Employ CRISPR-based gene editing to knock out putative targets and assess rescue effects. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can quantify significance .

Q. How can researchers design experiments to probe the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Pull-Down Assays : Use biotinylated analogs coupled with streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics with purified target proteins.
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes to identify binding pockets and conformational changes .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Optimize retention times via DoE.
  • Membrane Filtration : Apply nanofiltration for solvent exchange or removal of low-MW impurities.
  • Countercurrent Chromatography : Separate isomers using a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties and bioactivity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with substituents at the 3-chlorophenyl or indolinone moieties. Assess logP (via shake-flask method), solubility (UV-Vis spectroscopy), and permeability (Caco-2 monolayer assays). Correlate changes with bioactivity using multivariate regression analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.